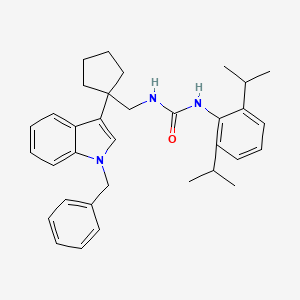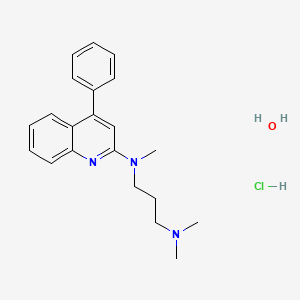
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied due to their broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . This specific compound is notable for its unique structure, which includes a dimethylamino group and a phenyl group, making it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate, can be achieved through several methods. One common approach involves the use of α,β-unsaturated aldehydes and substituted anilines. The Skraup and Doebner–Miller reactions are frequently employed for this purpose . These reactions typically require the presence of a Brønsted acid catalyst, such as phosphotungstic acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often involves the use of catalytic systems to enhance efficiency and yield. Green and sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids, have gained popularity due to their environmental benefits . These methods not only reduce the use of hazardous solvents but also improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
Quinoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the nitrogen atom in the quinoline ring makes these compounds highly reactive and versatile in organic synthesis .
Common Reagents and Conditions
Oxidation: Quinoline derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .
Scientific Research Applications
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets and pathways. These compounds can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, some quinoline derivatives are known to inhibit the enzyme topoisomerase, which is essential for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth.
Comparison with Similar Compounds
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
Ciprofloxacin: An antibiotic that contains a quinoline core but with additional functional groups that enhance its antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
97633-95-9 |
|---|---|
Molecular Formula |
C21H28ClN3O |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)propane-1,3-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C21H25N3.ClH.H2O/c1-23(2)14-9-15-24(3)21-16-19(17-10-5-4-6-11-17)18-12-7-8-13-20(18)22-21;;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H;1H2 |
InChI Key |
SDKIAXKEHLNJEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)
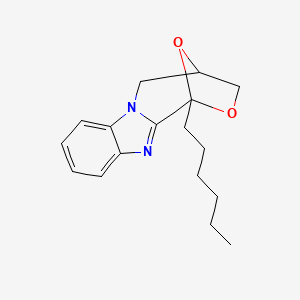

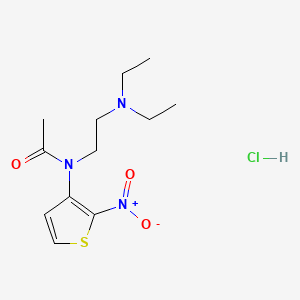
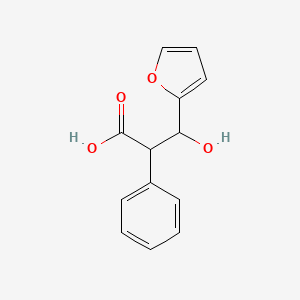
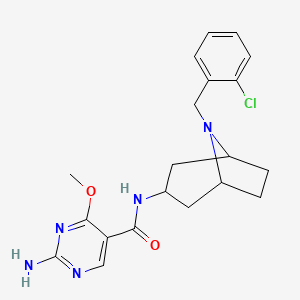
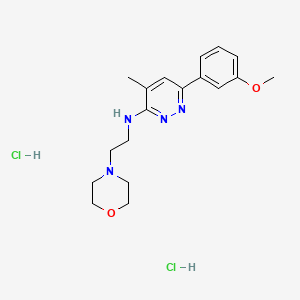
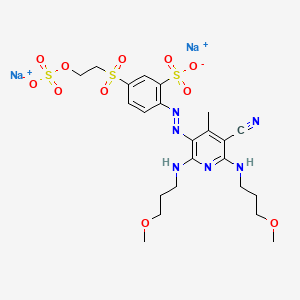

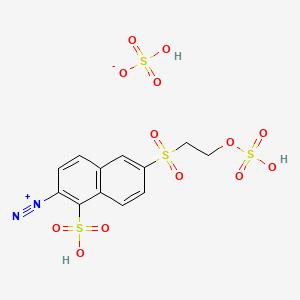
![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)

